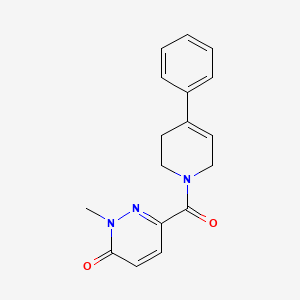
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, also known as MPDP, is a pyridazinone derivative that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth or by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate the activity of neurotransmitters in the brain. Additionally, 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one in lab experiments is its potential for use as a treatment for cancer and neurodegenerative disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one. One area of interest is its potential as a cancer treatment, and further studies could investigate its efficacy in vivo. Another potential direction is its use as a treatment for neurodegenerative disorders, and further studies could investigate its effects in animal models. Additionally, further research could be done to elucidate the exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, which could aid in the development of more targeted treatments.
合成法
The synthesis of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-methyl-6-nitro-3-pyridinylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a base to yield 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one.
科学的研究の応用
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been studied for its potential applications in medical research. One study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one exhibited antitumor activity in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one had neuroprotective effects in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
特性
IUPAC Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGHQYVZBEJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

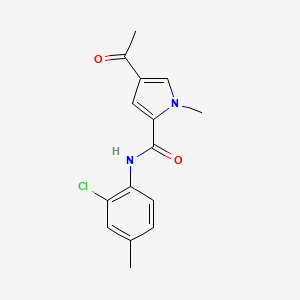
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

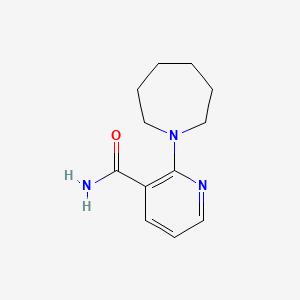

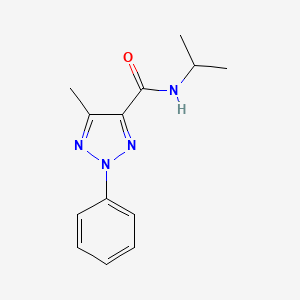
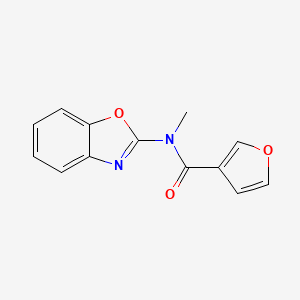

![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)
